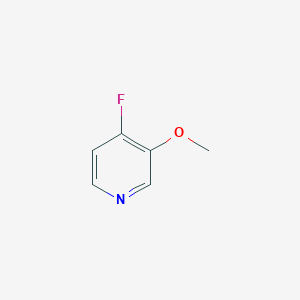![molecular formula C17H27N3O2S B14221679 4-dimethylamino-N-[6-(2-mercaptoacetylamino)hexyl]benzamide CAS No. 827036-74-8](/img/structure/B14221679.png)
4-dimethylamino-N-[6-(2-mercaptoacetylamino)hexyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-dimethylamino-N-[6-(2-mercaptoacetylamino)hexyl]benzamide is a complex organic compound with a unique structure that includes a dimethylamino group, a mercaptoacetylamino group, and a benzamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-dimethylamino-N-[6-(2-mercaptoacetylamino)hexyl]benzamide typically involves multiple steps. One common method includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting aniline with benzoyl chloride under basic conditions.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via a nucleophilic substitution reaction using dimethylamine.
Attachment of the Hexyl Chain: The hexyl chain can be attached through a series of reactions involving halogenation and subsequent nucleophilic substitution.
Incorporation of the Mercaptoacetylamino Group: The mercaptoacetylamino group can be introduced by reacting the intermediate compound with mercaptoacetic acid under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
4-dimethylamino-N-[6-(2-mercaptoacetylamino)hexyl]benzamide can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The benzamide core can be reduced to form amines.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Disulfides and sulfoxides.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-dimethylamino-N-[6-(2-mercaptoacetylamino)hexyl]benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving thiol groups.
Industry: It can be used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 4-dimethylamino-N-[6-(2-mercaptoacetylamino)hexyl]benzamide involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
4-dimethylaminopyridine (DMAP): A nucleophilic catalyst used in esterification and acylation reactions.
4-dimethylamino-N-[7-(hydroxyamino)-7-oxoheptyl]benzamide: A compound with similar structural features but different functional groups.
Uniqueness
4-dimethylamino-N-[6-(2-mercaptoacetylamino)hexyl]benzamide is unique due to the presence of both a mercaptoacetylamino group and a dimethylamino group, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for research and development.
特性
CAS番号 |
827036-74-8 |
|---|---|
分子式 |
C17H27N3O2S |
分子量 |
337.5 g/mol |
IUPAC名 |
4-(dimethylamino)-N-[6-[(2-sulfanylacetyl)amino]hexyl]benzamide |
InChI |
InChI=1S/C17H27N3O2S/c1-20(2)15-9-7-14(8-10-15)17(22)19-12-6-4-3-5-11-18-16(21)13-23/h7-10,23H,3-6,11-13H2,1-2H3,(H,18,21)(H,19,22) |
InChIキー |
NGLUZLJLVYSKLA-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NCCCCCCNC(=O)CS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



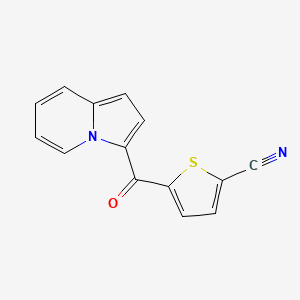
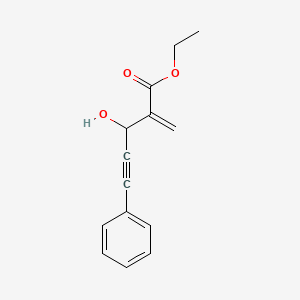
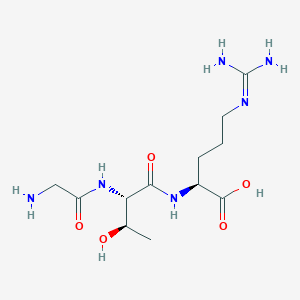

![2-Butyl-2-[(trimethylsilyl)oxy]hexanenitrile](/img/structure/B14221635.png)
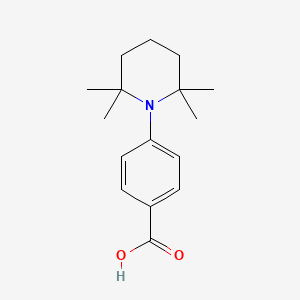


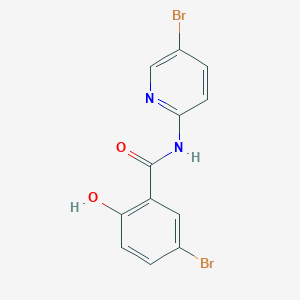
![Bicyclo[3.3.1]nonane, 9-(4-methoxyphenyl)-9-(3-methylphenyl)-](/img/structure/B14221662.png)
![3-(5,5,6-Trimethylbicyclo[2.2.1]heptan-2-yl)benzene-1,2-diol](/img/structure/B14221665.png)
![N-{4-Chloro-6-[(4,9-dimethyl-7-oxo-7H-pyrano[2,3-g][1,3]benzothiazol-2-yl)amino]-1,3,5-triazin-2-yl}-N-(4,7-dimethyl-2-oxo-2H-1-benzopyran-6-yl)thiourea](/img/structure/B14221666.png)
